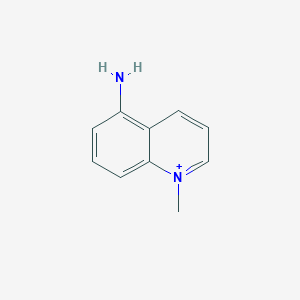

5-Amino-1-methylquinolinium

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N2+ |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

1-methylquinolin-1-ium-5-amine |

InChI |

InChI=1S/C10H10N2/c1-12-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,11H,1H3/p+1 |

InChI Key |

ZMJBCEIHNOWCMC-UHFFFAOYSA-O |

Canonical SMILES |

C[N+]1=CC=CC2=C(C=CC=C21)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of 5-Amino-1-methylquinolinium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a novel small molecule compound that has garnered significant attention for its potential therapeutic applications in metabolic diseases.[1][2] As a potent and selective inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), 5-Amino-1MQ offers a unique mechanism for modulating cellular metabolism and energy homeostasis.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of 5-Amino-1MQ, detailing its molecular target, downstream signaling pathways, and physiological effects. The content herein is supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism: Inhibition of Nicotinamide N-Methyltransferase (NNMT)

The primary mechanism of action of this compound is the direct inhibition of the cytosolic enzyme nicotinamide N-methyltransferase (NNMT).[1][3] NNMT catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (B1211872) (1-MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor.[4] This enzymatic reaction is a key step in the NAD+ salvage pathway.[5]

Under normal physiological conditions, NNMT plays a role in regulating intracellular pools of nicotinamide and SAM.[6] However, elevated expression and activity of NNMT have been strongly associated with various metabolic disorders, including obesity and type 2 diabetes.[3][7] Increased NNMT activity in adipose tissue leads to a depletion of the NAD+ precursor nicotinamide, thereby reducing intracellular NAD+ levels and impairing cellular metabolism.[8][9]

5-Amino-1MQ acts as a competitive inhibitor of NNMT, binding to the enzyme's active site and preventing the methylation of nicotinamide.[5] This inhibition is highly selective, with minimal off-target effects on other methyltransferases or enzymes within the NAD+ salvage pathway.[6][10] By blocking NNMT, 5-Amino-1MQ effectively increases the bioavailability of nicotinamide for NAD+ synthesis, leading to a cascade of downstream metabolic effects.[4][5]

Signaling Pathway and Downstream Effects

The inhibition of NNMT by 5-Amino-1MQ initiates a well-defined signaling cascade that ultimately enhances cellular energy expenditure and reduces fat storage.[1] This pathway is primarily mediated by the subsequent increase in intracellular NAD+ levels.

Elevation of Intracellular NAD+

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including redox reactions, DNA repair, and the regulation of metabolic pathways.[1] By preventing the consumption of nicotinamide by NNMT, 5-Amino-1MQ leads to a significant increase in intracellular NAD+ concentrations.[10]

Activation of Sirtuin 1 (SIRT1)

The elevated NAD+ levels directly activate sirtuin 1 (SIRT1), a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][11] SIRT1 is a master regulator of cellular metabolism and is often referred to as a "longevity gene."[11] Its activation by the increased NAD+/NADH ratio triggers a range of beneficial metabolic effects.[12]

Metabolic Consequences of SIRT1 Activation

Activated SIRT1 influences multiple downstream targets to promote a shift from energy storage to energy expenditure:

-

Increased Fat Oxidation: SIRT1 activation enhances fatty acid oxidation in mitochondria, promoting the breakdown of stored fats for energy.[1][8]

-

Suppression of Lipogenesis: The compound has been shown to suppress the formation of new fat cells (lipogenesis) in adipocytes.[6][10]

-

Enhanced Mitochondrial Biogenesis: SIRT1 can stimulate the production of new mitochondria, the powerhouses of the cell, further boosting cellular energy capacity.[1]

-

Improved Insulin Sensitivity: By modulating metabolic pathways, 5-Amino-1MQ can improve the body's response to insulin, a key factor in managing metabolic diseases.[8][13]

Quantitative Data from Preclinical Studies

The efficacy of 5-Amino-1MQ has been demonstrated in several preclinical studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

| Parameter | Value | Cell Type/Model | Reference |

| IC50 | 7.8 µM | Recombinant human NNMT | [10] |

| EC50 | 10 µM | 3T3-L1 adipocytes | [10] |

| Intracellular 1-MNA Reduction | Significant reduction at 30 µM | 3T3-L1 pre-adipocytes and adipocytes | [6][10] |

| Intracellular NAD+ Increase | ~1.2-1.6-fold increase at 1-60 µM | 3T3-L1 adipocytes | [10] |

Table 1: In Vitro Efficacy of 5-Amino-1MQ

| Parameter | Dosage | Duration | Animal Model | Key Findings | Reference |

| Body Weight Reduction | 20 mg/kg (subcutaneous, 3x daily) | 11 days | Diet-induced obese (DIO) mice | Progressive loss of body weight compared to controls. | [10] |

| Fat Mass Reduction | 20 mg/kg (subcutaneous, 3x daily) | 11 days | Diet-induced obese (DIO) mice | Significant reduction in white adipose tissue mass. | [14] |

| Adipocyte Size Reduction | 20 mg/kg (subcutaneous, 3x daily) | 11 days | Diet-induced obese (DIO) mice | Decreased adipocyte size. | [14] |

| Cholesterol Reduction | Not specified | 11 days | Diet-induced obese (DIO) mice | Lowered cholesterol levels. | [15] |

Table 2: In Vivo Efficacy of 5-Amino-1MQ in Diet-Induced Obese Mice

Experimental Protocols

To facilitate the replication and further investigation of the effects of 5-Amino-1MQ, detailed methodologies from key experiments are provided below.

Biochemical Assay for NNMT Inhibition (IC50 Determination)

This protocol is based on methodologies described in the literature for determining the half-maximal inhibitory concentration (IC50) of a compound against NNMT.

Materials:

-

Recombinant human NNMT enzyme

-

Nicotinamide

-

S-adenosylmethionine (SAM)

-

5-Amino-1MQ (or other test inhibitors)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Detection reagent for S-adenosylhomocysteine (SAH) or 1-methylnicotinamide (1-MNA)

Procedure:

-

Prepare a series of dilutions of 5-Amino-1MQ in the reaction buffer.

-

In a microplate, combine the recombinant NNMT enzyme, nicotinamide, and the various concentrations of 5-Amino-1MQ.

-

Initiate the enzymatic reaction by adding SAM.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a quenching agent).

-

Quantify the amount of product formed (SAH or 1-MNA) using a suitable detection method (e.g., fluorescence, mass spectrometry).

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using non-linear regression analysis.

Cell-Based Assay for Intracellular 1-MNA and NAD+ Levels (EC50 Determination)

This protocol outlines the general steps for measuring the effect of 5-Amino-1MQ on intracellular metabolite levels in adipocytes, as described in studies with 3T3-L1 cells.[10]

Materials:

-

3T3-L1 pre-adipocytes

-

Cell culture medium (e.g., DMEM)

-

Differentiation cocktail (e.g., insulin, dexamethasone, IBMX)

-

5-Amino-1MQ

-

Lysis buffer

-

Kits for quantifying 1-MNA and NAD+ (e.g., LC-MS/MS, colorimetric/fluorometric assay kits)

Procedure:

-

Culture 3T3-L1 pre-adipocytes to confluence.

-

Induce differentiation into mature adipocytes using the differentiation cocktail.

-

Treat the differentiated adipocytes with various concentrations of 5-Amino-1MQ for a specified duration (e.g., 24 hours).

-

Wash the cells with PBS and lyse them to release intracellular contents.

-

Quantify the intracellular concentrations of 1-MNA and NAD+ in the cell lysates using appropriate assay kits or analytical methods.

-

Normalize the metabolite levels to the total protein concentration in each sample.

-

Plot the percentage of 1-MNA reduction or NAD+ increase against the logarithm of the 5-Amino-1MQ concentration to determine the half-maximal effective concentration (EC50).

In Vivo Study in Diet-Induced Obese (DIO) Mice

The following protocol is a generalized representation of the in vivo studies conducted to evaluate the anti-obesity effects of 5-Amino-1MQ.[10]

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD)

-

Standard chow diet

-

5-Amino-1MQ

-

Vehicle control (e.g., saline)

-

Equipment for subcutaneous injections, body weight measurement, and food intake monitoring.

Procedure:

-

Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks).

-

Divide the obese mice into two groups: a treatment group receiving 5-Amino-1MQ and a control group receiving the vehicle.

-

Administer 5-Amino-1MQ (e.g., 20 mg/kg) or vehicle via subcutaneous injection three times daily for the duration of the study (e.g., 11 days).

-

Monitor and record body weight and food intake regularly (e.g., every other day).

-

At the end of the study, euthanize the mice and collect tissues (e.g., white adipose tissue) for further analysis (e.g., histology, gene expression).

-

Analyze the data for significant differences in body weight, fat mass, and other metabolic parameters between the treatment and control groups.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for an in vivo study of 5-Amino-1MQ.

Conclusion

This compound presents a promising therapeutic strategy for metabolic disorders through its targeted inhibition of NNMT. This mechanism, leading to increased intracellular NAD+ and subsequent activation of SIRT1, offers a novel approach to enhancing cellular metabolism and promoting a healthier metabolic phenotype. The preclinical data strongly support its efficacy in reducing adiposity and improving metabolic parameters. Further research, including well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential in humans. This guide provides a foundational understanding of the core mechanism of 5-Amino-1MQ to aid researchers and drug development professionals in their ongoing investigations.

References

- 1. swolverine.com [swolverine.com]

- 2. amazing-meds.com [amazing-meds.com]

- 3. peptidesciences.com [peptidesciences.com]

- 4. Alpha Carbon Labs | Premium Peptides [alphacarbonlabs.com]

- 5. peptidedosages.com [peptidedosages.com]

- 6. peptidesciences.com [peptidesciences.com]

- 7. medisearch.io [medisearch.io]

- 8. revolutionhealth.org [revolutionhealth.org]

- 9. emifipeptides.com [emifipeptides.com]

- 10. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. focalpointvitality.com [focalpointvitality.com]

- 12. luxuramedspa.com [luxuramedspa.com]

- 13. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]

- 14. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. genoracle.com [genoracle.com]

The Role of 5-Amino-1-methylquinolinium in NAD+ Metabolism and Cellular Energy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methylquinolinium (5-AMQ) is a small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme increasingly recognized as a key regulator of cellular metabolism and energy homeostasis. By inhibiting NNMT, 5-AMQ modulates the levels of crucial metabolites, primarily nicotinamide adenine (B156593) dinucleotide (NAD+) and S-adenosylmethionine (SAM), leading to a cascade of downstream effects on cellular energy expenditure, fat metabolism, and insulin (B600854) sensitivity. This technical guide provides an in-depth overview of the mechanism of action of 5-AMQ, its impact on NAD+ metabolism and cellular energy, and detailed experimental protocols for its study. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of 5-AMQ and its therapeutic potential.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (B1211872) (1-MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor.[1] This process has significant implications for cellular metabolism. Elevated NNMT activity, observed in conditions such as obesity and type 2 diabetes, can deplete the cellular pool of nicotinamide available for the NAD+ salvage pathway, leading to reduced intracellular NAD+ levels.[1][2] NAD+ is a critical coenzyme for a multitude of cellular processes, including mitochondrial respiration, DNA repair, and the activity of sirtuins, which are key regulators of metabolism and aging.[1][3]

This compound (5-AMQ) has emerged as a potent and selective inhibitor of NNMT.[4][5] Its ability to permeate cell membranes allows it to effectively target intracellular NNMT, thereby preventing the depletion of the NAD+ precursor pool and modulating the SAM/SAH ratio.[5][6] This guide will delve into the biochemical underpinnings of 5-AMQ's action, its quantifiable effects on cellular metabolites and processes, and provide detailed methodologies for its experimental investigation.

Mechanism of Action of this compound

5-AMQ functions as a competitive inhibitor of NNMT, binding to the enzyme's active site and preventing the methylation of nicotinamide.[7] This inhibition has two primary consequences for cellular metabolism: the preservation of the NAD+ precursor pool and the modulation of the SAM cycle.

Impact on NAD+ Metabolism

By blocking the consumption of nicotinamide by NNMT, 5-AMQ effectively increases the intracellular availability of this crucial precursor for the NAD+ salvage pathway.[5] This leads to a subsequent increase in intracellular NAD+ levels.[4][5] Elevated NAD+ can then enhance the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which play vital roles in cellular energy regulation, DNA repair, and stress responses.[3][8]

Influence on the S-adenosylmethionine (SAM) Cycle

The NNMT reaction consumes SAM, the universal methyl donor, and produces S-adenosylhomocysteine (SAH). The inhibition of NNMT by 5-AMQ leads to an increase in the intracellular concentration of SAM.[4][6] The SAM/SAH ratio is a critical indicator of the cell's methylation potential, and its modulation by 5-AMQ can influence a wide range of epigenetic and metabolic processes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by 5-AMQ and a general experimental workflow for assessing its effects on cellular metabolism.

Quantitative Data on the Effects of this compound

The following tables summarize key quantitative data from preclinical studies investigating the effects of 5-AMQ.

Table 1: In Vitro Effects of 5-AMQ on NNMT Activity and Cellular Metabolites

| Parameter | Cell Type | 5-AMQ Concentration | Effect | Reference |

| NNMT Inhibition (IC50) | Recombinant Human NNMT | 1.2 µM | 50% inhibition of enzyme activity | [4] |

| Intracellular 1-MNA | Differentiated 3T3-L1 Adipocytes | 30 µM (24h) | Significant reduction | [4] |

| Intracellular NAD+ | Differentiated 3T3-L1 Adipocytes | 10 µM (24h) | ~1.2-1.6-fold increase | [4] |

| Intracellular SAM | Differentiated 3T3-L1 Adipocytes | 30 µM (24h) | ~1.5-fold increase | [4] |

| Lipogenesis | Differentiating 3T3-L1 Adipocytes | 30 µM | 50% reduction in lipid accumulation | [4] |

| Lipogenesis | Differentiating 3T3-L1 Adipocytes | 60 µM | 70% reduction in lipid accumulation | [4] |

Table 2: In Vivo Effects of 5-AMQ in a Diet-Induced Obesity Mouse Model

| Parameter | Treatment | Duration | Effect | Reference |

| Body Weight | 20 mg/kg (s.c., 3x daily) | 11 days | Progressive weight loss (~5.1% from baseline) | [1][4] |

| White Adipose Mass (EWAT) | 20 mg/kg (s.c., 3x daily) | 11 days | ~35% decrease | [1][3] |

| Adipocyte Size | 20 mg/kg (s.c., 3x daily) | 11 days | >30% decrease | [1] |

| Adipocyte Volume | 20 mg/kg (s.c., 3x daily) | 11 days | >40% decrease | [1][9] |

| Plasma Total Cholesterol | 20 mg/kg (s.c., 3x daily) | 11 days | ~30% lower than control | [1][3] |

Table 3: Pharmacokinetic Properties of 5-AMQ in Rats

| Parameter | IV Dose | Oral Dose | Reference |

| Mean Max. Plasma Conc. (Cmax) | - | 2252 ng/mL | [10] |

| Mean Terminal Elimination Half-life | 3.80 ± 1.10 h | 6.90 ± 1.20 h | [10] |

| Oral Bioavailability (F%) | - | 38.4% | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 5-AMQ.

NNMT Enzymatic Assay (Fluorometric)

This protocol is adapted from commercially available NNMT inhibitor screening kits.

Materials:

-

Recombinant human NNMT enzyme

-

Nicotinamide (substrate)

-

S-adenosylmethionine (SAM) (methyl donor)

-

5-AMQ (test inhibitor)

-

Assay Buffer

-

SAH hydrolase

-

Thiol-detecting probe

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 392/482 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of NNMT enzyme, nicotinamide, SAM, and 5-AMQ in assay buffer at desired concentrations.

-

Reaction Setup: In a 96-well plate, add assay buffer, NNMT enzyme, and varying concentrations of 5-AMQ or vehicle control.

-

Initiation: Start the reaction by adding a mixture of nicotinamide and SAM to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Add SAH hydrolase to convert the reaction product SAH to homocysteine. Then, add the thiol-detecting probe.

-

Measurement: Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to NNMT activity.

-

Data Analysis: Calculate the percent inhibition of NNMT activity for each 5-AMQ concentration and determine the IC50 value.

Measurement of Intracellular NAD+ Levels (Bioluminescent Assay)

This protocol is based on commercially available NAD/NADH-Glo™ assays.

Materials:

-

Cells of interest (e.g., 3T3-L1 adipocytes)

-

5-AMQ

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

NAD/NADH-Glo™ Detection Reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of 5-AMQ or vehicle for the desired duration.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the assay kit protocol.

-

NAD+ Measurement: Add the NAD/NADH-Glo™ Detection Reagent to the cell lysates. This reagent contains enzymes that specifically react with NAD+ to produce a luminescent signal.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Generate a standard curve with known NAD+ concentrations. Calculate the intracellular NAD+ concentration in the samples and normalize to protein concentration or cell number.

Adipogenesis Assay (Oil Red O Staining)

This protocol is a standard method for assessing lipid accumulation in differentiated adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Adipogenic differentiation medium (containing insulin, dexamethasone, and IBMX)

-

5-AMQ

-

Phosphate-buffered saline (PBS)

-

10% Formalin

-

Oil Red O staining solution

-

Isopropanol

-

Microplate reader (absorbance at 490-520 nm)

Procedure:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation using adipogenic medium in the presence of varying concentrations of 5-AMQ or vehicle control.

-

Fixation: After the differentiation period (typically 8-10 days), wash the cells with PBS and fix with 10% formalin for at least 1 hour.

-

Staining: Wash the fixed cells with water and stain with Oil Red O solution for 20 minutes to visualize lipid droplets.

-

Washing: Wash the cells with water to remove excess stain.

-

Quantification: Elute the Oil Red O stain from the lipid droplets using isopropanol.

-

Measurement: Measure the absorbance of the eluted dye in a microplate reader. The absorbance is directly proportional to the amount of lipid accumulation.

Assessment of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol provides a method to measure real-time oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

Materials:

-

Cells of interest

-

5-AMQ

-

Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treatment: Treat the cells with 5-AMQ or vehicle for the desired time.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour. Hydrate the sensor cartridge with XF Calibrant.

-

Mitochondrial Stress Test: Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.

-

Measurement: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR and then sequentially inject the stress test compounds to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. Compare the mitochondrial respiration parameters between 5-AMQ-treated and control cells.

Conclusion

This compound represents a promising pharmacological tool for the investigation of NAD+ metabolism and its role in cellular energy homeostasis. Its mechanism of action as a selective NNMT inhibitor provides a targeted approach to modulate key metabolic pathways implicated in a range of diseases, including obesity and type 2 diabetes. The quantitative data and detailed experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the therapeutic potential of 5-AMQ and the broader implications of NNMT inhibition. Further research, particularly well-controlled clinical trials, is necessary to translate these preclinical findings into human therapeutic applications.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. evolving-science.com [evolving-science.com]

- 4. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genoracle.com [genoracle.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. rawamino.com [rawamino.com]

- 10. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Science of NNMT Inhibition by 5-Amino-1-methylquinolinium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) N-methyltransferase (NNMT) has emerged as a significant therapeutic target in the fields of metabolic disease, oncology, and age-related pathologies. This technical guide provides an in-depth exploration of the foundational science behind the inhibition of NNMT by the small molecule 5-Amino-1-methylquinolinium (5-A-1-MQ). We will delve into the molecular mechanisms of this inhibition, the downstream effects on critical signaling pathways, and detailed protocols for key experimental validations. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of NNMT inhibition.

Introduction to Nicotinamide N-methyltransferase (NNMT)

Nicotinamide N-methyltransferase is a cytosolic enzyme that plays a crucial role in cellular metabolism and detoxification.[[“]] It catalyzes the methylation of nicotinamide (a form of vitamin B3) and other pyridine (B92270) compounds, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[2] This reaction produces 1-methylnicotinamide (B1211872) (1-MNA) and S-adenosyl-L-homocysteine (SAH).[3] Elevated NNMT expression has been linked to various pathological states, including obesity, type 2 diabetes, non-alcoholic fatty liver disease, and certain cancers.[3][4] By consuming nicotinamide and SAM, NNMT influences the cellular pools of these critical molecules, thereby impacting NAD+ biosynthesis and cellular methylation potential.[3]

This compound (5-A-1-MQ): A Potent NNMT Inhibitor

This compound (5-A-1-MQ) is a small, membrane-permeable molecule that has been identified as a potent and selective inhibitor of NNMT.[5] Structurally, it is a derivative of methylquinolinium.[5] Preclinical studies have demonstrated its efficacy in reversing diet-induced obesity and improving metabolic parameters in animal models.[6]

Mechanism of Action

5-A-1-MQ acts as a competitive inhibitor of NNMT, binding to the enzyme's active site and preventing the binding of its substrate, nicotinamide.[7] This inhibition leads to a cascade of downstream metabolic effects, primarily driven by the increased availability of nicotinamide and SAM.[[“]] The increased nicotinamide pool enhances the salvage pathway for NAD+ synthesis, a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair.[2] Concurrently, the reduced consumption of SAM increases the cellular methylation potential, which can influence epigenetic regulation.[3]

Key Signaling Pathways Modulated by 5-A-1-MQ

The inhibition of NNMT by 5-A-1-MQ initiates a series of signaling events that culminate in improved metabolic health. The primary axis of this regulation involves the interplay between NAD+, SIRT1, and AMPK.

The NNMT-NAD+-SIRT1 Axis and Mitochondrial Biogenesis

By increasing the intracellular concentration of NAD+, 5-A-1-MQ activates sirtuin 1 (SIRT1), a NAD+-dependent protein deacetylase.[8] Activated SIRT1 deacetylates and activates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[[“]][2] This leads to an increase in the number and function of mitochondria, thereby enhancing cellular energy expenditure.[9]

References

- 1. consensus.app [consensus.app]

- 2. AMPK/SIRT1/PGC‐1α Signaling Pathway: Molecular Mechanisms and Targeted Strategies From Energy Homeostasis Regulation to Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. AMPK activation increases fatty acid oxidation in skeletal muscle by activating PPARalpha and PGC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tribioscience.com [tribioscience.com]

- 6. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

5-Amino-1-methylquinolinium: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small, membrane-permeable molecule that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of metabolic diseases.[1][2] It is a synthetic compound, a derivative of methylquinolinium, that acts as a potent and selective inhibitor of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT).[3][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 5-Amino-1MQ, with a focus on its mechanism of action and preclinical data.

Chemical Structure and Physicochemical Properties

5-Amino-1MQ is a cationic molecule with a quinolinium core structure, featuring a methyl group at the 1-position and an amino group at the 5-position.[6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-amino-1-methylquinolin-1-ium | [7] |

| Molecular Formula | C₁₀H₁₁N₂⁺ | [7] |

| Molecular Weight (Cation) | 159.21 g/mol | [7] |

| CAS Number | 685079-15-6 | [7] |

| Appearance | Yellow to orange solid (as iodide salt) | [8] |

| Melting Point | 213-214 °C (as iodide salt) | [9] |

| Solubility | Soluble in water and organic solvents like DMSO | [3] |

| XLogP3 | 1.1 | [7] |

Mechanism of Action: The NNMT Inhibition Pathway

The primary mechanism of action of 5-Amino-1MQ is the competitive inhibition of nicotinamide N-methyltransferase (NNMT).[10][11] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (B1211872) (1-MNA), utilizing S-adenosylmethionine (SAM) as a methyl donor.[12][13] By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, leading to several downstream effects that are of therapeutic interest.[1]

The inhibition of NNMT by 5-Amino-1MQ initiates a cascade of intracellular events. By preventing the methylation of nicotinamide, more of this precursor is available for the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[14] This leads to an increase in intracellular NAD+ levels.[12] NAD+ is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and the activation of sirtuins, a class of proteins involved in longevity and metabolic regulation.

Figure 1: Signaling pathway of this compound as an NNMT inhibitor.

Biological and Pharmacological Properties

Preclinical studies, primarily in rodent models and cell cultures, have demonstrated a range of biological effects of 5-Amino-1MQ.

In Vitro Efficacy

| Parameter | Value | Cell Line/Assay | Source |

| NNMT IC₅₀ | 1.2 µM | Biochemical Assay | [9] |

| 1-MNA Reduction | Significant reduction at 30 µM | Pre-adipocytes and Adipocytes | [12] |

| NAD+ Increase | ~1.2-1.6 fold increase (1-60 µM) | Differentiated Adipocytes | [12] |

| Lipogenesis Inhibition | 50% reduction at 30 µM, 70% at 60 µM | Differentiating 3T3-L1 pre-adipocytes | [12] |

Pharmacokinetics in Rats

Pharmacokinetic studies in rats have shown that 5-Amino-1MQ has good oral bioavailability.[10][15][16]

| Parameter | Intravenous (IV) | Oral | Source |

| Mean Max. Plasma Conc. (Cmax) | - | 2252 ng/mL | [15][16] |

| Mean Terminal Elimination Half-life (t₁/₂) | 3.80 ± 1.10 h | 6.90 ± 1.20 h | [15][16] |

| Mean Area Under the Curve (AUC₀₋∞) | 3708 h·ng/mL | 14431 h·ng/mL | [15] |

| Oral Bioavailability (F%) | - | 38.4% | [15] |

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

Studies in mice with diet-induced obesity have shown promising results.[2][12]

| Effect | Dosage | Duration | Outcome | Source |

| Body Weight | 20 mg/kg (SC, 3x daily) | 11 days | Progressive loss of body weight | [12] |

| Adipose Tissue Mass | 20 mg/kg (SC, 3x daily) | 11 days | Reduced white adipose tissue mass | [12] |

| Adipocyte Size | 20 mg/kg (SC, 3x daily) | 11 days | Decreased adipocyte size | [12] |

| Plasma Cholesterol | 20 mg/kg (SC, 3x daily) | 11 days | Lowered plasma total cholesterol | [12] |

Importantly, these effects were observed without any significant changes in food intake, suggesting that 5-Amino-1MQ's mechanism of action is related to increased energy expenditure rather than appetite suppression.[2][12]

Experimental Protocols

NNMT Inhibition Assay (Biochemical)

A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC₅₀) of 5-Amino-1MQ against NNMT.[12] The protocol typically involves incubating recombinant NNMT with its substrates, nicotinamide and S-adenosylmethionine (SAM), in the presence of varying concentrations of 5-Amino-1MQ. The activity of NNMT is quantified by measuring the formation of the product, 1-methylnicotinamide (1-MNA), often using methods like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

Figure 2: Workflow for a typical NNMT inhibition biochemical assay.

Cell-Based Lipogenesis Assay

To assess the impact of 5-Amino-1MQ on fat cell formation, a lipogenesis assay using pre-adipocyte cell lines like 3T3-L1 is commonly employed.[12]

-

Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and then induced to differentiate into mature adipocytes using a cocktail of adipogenic agents (e.g., insulin, dexamethasone, IBMX).[12]

-

Treatment: During the differentiation process, cells are treated with various concentrations of 5-Amino-1MQ.[12]

-

Lipid Accumulation Staining: After several days, the accumulation of intracellular lipids in the differentiated adipocytes is visualized and quantified using a lipid-specific stain, such as Oil Red O.[12]

-

Quantification: The stained lipid droplets are then extracted, and the absorbance is measured to quantify the extent of lipogenesis.[12]

Selectivity Profile

A crucial aspect of any therapeutic candidate is its selectivity. Studies have shown that 5-Amino-1MQ is highly selective for NNMT and does not significantly inhibit other related methyltransferases or enzymes involved in the NAD+ salvage pathway at pharmacologically relevant concentrations.[12][13] This selectivity is important for minimizing off-target effects.

Conclusion

This compound is a promising small molecule inhibitor of NNMT with a well-defined mechanism of action that leads to increased intracellular NAD+ levels. Preclinical data from in vitro and in vivo studies in animal models of obesity demonstrate its potential to reduce adiposity and improve metabolic parameters. Its favorable oral bioavailability and high selectivity make it an attractive candidate for further investigation in the development of novel therapeutics for metabolic diseases. Further research, including clinical trials in humans, is necessary to fully elucidate its therapeutic potential and safety profile.

References

- 1. swolverine.com [swolverine.com]

- 2. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]

- 3. grindergym.com [grindergym.com]

- 4. researchgate.net [researchgate.net]

- 5. revolutionhealth.org [revolutionhealth.org]

- 6. relivehealth.com [relivehealth.com]

- 7. This compound | C10H11N2+ | CID 950107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. General Outline of Lipogenesis Assay (DRAFT VERSION) [whitelabs.org]

- 9. chembk.com [chembk.com]

- 10. m.youtube.com [m.youtube.com]

- 11. genoracle.com [genoracle.com]

- 12. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1stoptimal.com [1stoptimal.com]

- 15. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medisearch.io [medisearch.io]

5-Amino-1-methylquinolinium: A Technical Whitepaper on its Initial Studies and Discovery as a Research Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial studies and discovery of 5-Amino-1-methylquinolinium (5-Amino-1MQ), a potent and selective small molecule inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT). We delve into the foundational research that identified 5-Amino-1MQ as a promising therapeutic candidate for metabolic diseases. This guide details the compound's mechanism of action, key quantitative data from initial in vitro and in vivo studies, and the experimental protocols employed in its early evaluation. Visual diagrams of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the scientific journey of this research compound.

Introduction: The Rationale for NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[1] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (B1211872) (1-MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[2] Elevated expression of NNMT has been observed in the white adipose tissue and liver of obese and diabetic mice, suggesting a causal link to metabolic dysregulation.[2][3] The overexpression of NNMT is thought to contribute to metabolic disorders by depleting the intracellular pool of nicotinamide available for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for sirtuins, which are key regulators of metabolism.[2][4]

The initial hypothesis driving the research was that inhibiting NNMT could reverse these metabolic derangements by increasing intracellular NAD+ levels, thereby activating sirtuin pathways and promoting a healthier metabolic phenotype. This led to a search for potent, selective, and cell-permeable small molecule inhibitors of NNMT, culminating in the discovery and characterization of this compound.[4]

Discovery and Initial Characterization of this compound

5-Amino-1MQ was identified through the screening and optimization of methylquinolinium scaffolds.[4] The primary goal was to develop a compound with high permeability, selectivity, and potency for NNMT.[5] Early research demonstrated that 5-Amino-1MQ is a competitive inhibitor of NNMT, effectively blocking the binding of nicotinamide to the enzyme's active site.[2]

In Vitro Efficacy and Selectivity

Initial biochemical and cellular assays established the potency and selectivity of 5-Amino-1MQ. The compound demonstrated a significant inhibitory effect on NNMT activity at low micromolar concentrations. Crucially, it exhibited high selectivity for NNMT over other methyltransferases and enzymes involved in the NAD+ salvage pathway, minimizing the potential for off-target effects.[5]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| NNMT IC50 | 1.2 µM | Biochemical assay with 50 µM SAM and 100 µM nicotinamide | |

| 1-MNA Reduction EC50 | 2.3 µM | Differentiated 3T3-L1 adipocytes | |

| Lipogenesis Inhibition | 50% reduction at 30 µM70% reduction at 60 µM | Differentiated 3T3-L1 pre-adipocytes | [5] |

Table 2: Selectivity Profile of this compound

| Enzyme | Inhibition | Reference |

| DNMT1 | No significant inhibition | [5] |

| PRMT3 | No significant inhibition | [5] |

| COMT | No significant inhibition | [5] |

| NAMPT | No significant inhibition | [5] |

| SIRT1 | No significant inhibition | [5] |

Mechanism of Action: The NNMT-NAD+-SIRT1 Signaling Pathway

The primary mechanism of action of 5-Amino-1MQ is the inhibition of NNMT. This initiates a cascade of downstream effects that ultimately lead to improved metabolic health. By blocking NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide, thereby increasing its availability for the synthesis of NAD+.[2] The elevated NAD+ levels, in turn, activate NAD+-dependent enzymes, most notably sirtuin 1 (SIRT1).[6] SIRT1 is a key metabolic sensor that, when activated, promotes fat oxidation, enhances insulin (B600854) sensitivity, and reduces inflammation.[6][7]

Caption: Signaling pathway of 5-Amino-1MQ.

Preclinical In Vivo Studies

The promising in vitro results prompted the evaluation of 5-Amino-1MQ in a preclinical model of diet-induced obesity. These studies provided the first evidence of its therapeutic potential in a living organism.

Animal Model and Dosing

The initial in vivo study utilized 17-week-old male C57Bl/6 mice that had been fed a high-fat diet for 11 weeks to induce obesity.[5] The mice were treated with 5-Amino-1MQ at a dose of 20 mg/kg, administered via subcutaneous injection three times daily for 11 days.[5]

Key Findings

The study revealed that systemic administration of 5-Amino-1MQ led to a progressive and significant reduction in body weight compared to the vehicle-treated control group.[5] This weight loss was attributed to a decrease in white adipose tissue mass and a reduction in the size of adipocytes.[5] Importantly, the weight loss occurred without any significant changes in food intake, suggesting that 5-Amino-1MQ exerts its effects by increasing energy expenditure rather than suppressing appetite.[5] Furthermore, treated mice exhibited a significant reduction in plasma total cholesterol levels.[5]

Table 3: Summary of In Vivo Efficacy of this compound in Diet-Induced Obese Mice

| Parameter | Outcome | Treatment Details | Reference |

| Body Weight | Progressive loss over the treatment period | 20 mg/kg, three times daily (SC), for 11 days | [5] |

| White Adipose Mass | Significantly reduced | 20 mg/kg, three times daily (SC), for 11 days | [5] |

| Adipocyte Size | Decreased | 20 mg/kg, three times daily (SC), for 11 days | [5] |

| Food Intake | No significant impact | 20 mg/kg, three times daily (SC), for 11 days | [5] |

| Plasma Total Cholesterol | 30% lower in treated mice relative to control | 20 mg/kg, three times daily (SC), for 11 days | [8] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the initial studies of 5-Amino-1MQ.

Biochemical NNMT Inhibition Assay

The in vitro potency of 5-Amino-1MQ was determined using a biochemical assay to measure the inhibition of NNMT enzymatic activity. The assay typically involves recombinant human NNMT, the substrates nicotinamide and S-adenosyl-L-methionine (SAM), and the test compound (5-Amino-1MQ) at various concentrations. The reaction product, 1-methylnicotinamide (1-MNA), is then quantified.

-

Enzyme: Recombinant human NNMT.

-

Substrates: Nicotinamide (100 µM) and SAM (50 µM).

-

Incubation: The enzyme, substrates, and inhibitor are incubated at a controlled temperature (e.g., 37°C).

-

Detection: The formation of 1-MNA is quantified using methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[7]

-

Data Analysis: The concentration of 5-Amino-1MQ that inhibits 50% of the NNMT activity (IC50) is calculated from the dose-response curve.

Cell-Based Assays

3T3-L1 pre-adipocytes are a standard cell line used to study adipogenesis and fat metabolism.

-

Cell Culture: 3T3-L1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Differentiation: To induce differentiation into mature adipocytes, confluent pre-adipocytes are treated with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

Treatment: Differentiated adipocytes are then treated with varying concentrations of 5-Amino-1MQ.

To assess the cellular efficacy of 5-Amino-1MQ, the intracellular levels of 1-MNA are measured.

-

Cell Lysis: After treatment with 5-Amino-1MQ, the adipocytes are washed and lysed to release intracellular contents.

-

Extraction: The lysate is then processed to extract the metabolites.

-

Quantification: The concentration of 1-MNA is determined using LC-MS/MS.[5] The EC50 value, the concentration of 5-Amino-1MQ that causes a 50% reduction in intracellular 1-MNA, is then calculated.

The effect of 5-Amino-1MQ on fat accumulation is assessed using a lipogenesis assay.

-

Treatment during Differentiation: 3T3-L1 pre-adipocytes are treated with 5-Amino-1MQ during the differentiation process.

-

Lipid Staining: After differentiation, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.

-

Quantification: The stained lipid droplets are then quantified by extracting the dye and measuring its absorbance, or through imaging analysis.

In Vivo Experimental Workflow

The preclinical efficacy of 5-Amino-1MQ was evaluated in a diet-induced obese mouse model following a structured workflow.

Caption: Workflow for the initial in vivo evaluation of 5-Amino-1MQ.

Conclusion

The initial studies of this compound successfully identified it as a potent, selective, and membrane-permeable inhibitor of NNMT. The foundational research demonstrated its ability to modulate the NNMT-NAD+-SIRT1 pathway, leading to beneficial metabolic effects in both in vitro and in vivo models of obesity. These early discoveries have paved the way for further investigation into the therapeutic potential of 5-Amino-1MQ for a range of metabolic disorders. This technical guide provides a comprehensive summary of the seminal data and methodologies that underpin the ongoing interest in this promising research compound.

References

- 1. genoracle.com [genoracle.com]

- 2. 5-Amino-1-MQ (this compound) as a Nicotinamide N-Methyltransferase Inhibitor: enzyme rationale, preclinical evidence, and research-use sourcing from Umbrella Labs - NetNewsLedger [netnewsledger.com]

- 3. researchgate.net [researchgate.net]

- 4. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rawamino.com [rawamino.com]

- 7. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptidesciences.com [peptidesciences.com]

Analysis of 5-Amino-1-methylquinolinium's Effect on Sirtuin Activation Pathways: A Review of Available Data

Notice of Information Unavailability

An exhaustive search of publicly available scientific literature and databases has been conducted to assemble a technical guide on the effects of 5-Amino-1-methylquinolinium (5-AMQ) on sirtuin activation pathways. This search included comprehensive queries across major scientific research platforms and databases.

The investigation did not yield any specific data, experimental protocols, or established signaling pathways related to the direct interaction between this compound and sirtuins. Consequently, the creation of an in-depth technical guide, as originally requested, is not possible at this time due to the absence of foundational research on this specific topic.

The scientific community has not published studies that would allow for the summarization of quantitative data, the detailing of experimental methodologies, or the visualization of its mechanism of action concerning sirtuin modulation.

We are prepared to generate a comprehensive technical guide on a related and well-documented sirtuin modulator. Should you possess proprietary or unpublished data on this compound, we would be equipped to structure that information into the requested format, inclusive of data tables, protocol descriptions, and pathway visualizations.

Potential alternative topics with sufficient available data include:

-

Resveratrol: A natural compound known to activate SIRT1.

-

Nicotinamide Mononucleotide (NMN): A precursor to the sirtuin coenzyme NAD+.

-

SRT1720: A synthetic sirtuin-activating compound.

-

Nicotinamide (NAM): A well-characterized sirtuin inhibitor.

We await your guidance on how you would like to proceed.

The Biochemistry of 5-Amino-1-methylquinolinium and Its Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a synthetic small molecule that has garnered significant attention as a potent and selective inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT). This enzyme plays a critical role in cellular metabolism and energy homeostasis, and its inhibition has emerged as a promising therapeutic strategy for obesity and related metabolic disorders. This technical guide provides a comprehensive overview of the biochemistry of 5-Amino-1MQ and its derivatives, detailing their mechanism of action, structure-activity relationships, and the experimental protocols utilized in their evaluation. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] This process is a key step in the catabolism of nicotinamide, a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). Elevated NNMT expression and activity have been correlated with obesity and type 2 diabetes.[2] By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, thereby increasing intracellular NAD+ levels.[2][3] This modulation of the cellular NAD+ pool has profound effects on various metabolic pathways, primarily through the activation of NAD+-dependent enzymes such as sirtuins.

Mechanism of Action: The NNMT-NAD+-SIRT1 Axis

The primary mechanism of action of 5-Amino-1MQ is the competitive inhibition of NNMT. By binding to the active site of NNMT, 5-Amino-1MQ prevents the methylation of nicotinamide to 1-methylnicotinamide.[2] This leads to a cascade of downstream effects:

-

Increased Intracellular NAD+: The sparing of nicotinamide allows for its conversion into NAD+ through the salvage pathway. This elevation of the intracellular NAD+ pool is a central tenet of 5-Amino-1MQ's therapeutic potential.[3]

-

Activation of SIRT1: Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism, stress resistance, and longevity.[4] The increased availability of NAD+ allosterically activates SIRT1.

-

Downstream Metabolic Effects: Activated SIRT1 deacetylates and modulates the activity of numerous downstream target proteins involved in energy metabolism.[4][5] This includes:

-

PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha, a master regulator of mitochondrial biogenesis and fatty acid oxidation.[6]

-

FOXO1: Forkhead box protein O1, involved in gluconeogenesis and insulin (B600854) signaling.[7]

-

PPARγ: Peroxisome proliferator-activated receptor-gamma, a key regulator of adipogenesis.[4]

-

LXR: Liver X receptor, involved in cholesterol homeostasis.[8]

-

The net effect of these molecular events is a shift in cellular metabolism towards increased energy expenditure, enhanced fatty acid oxidation, and reduced lipogenesis.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. peptidedosages.com [peptidedosages.com]

- 3. swolverine.com [swolverine.com]

- 4. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SIRT1 metabolic actions: Integrating recent advances from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-1-methylquinolinium for Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small molecule inhibitor of the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT) with potential therapeutic applications in metabolic diseases and oncology.[1][2][3] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, including detailed experimental protocols for their determination and a discussion of its primary biological signaling pathway.

Physicochemical Properties

This compound is a quaternary ammonium (B1175870) salt, and its properties can be influenced by the counter-ion present (e.g., iodide or chloride).[4] The chloride salt is generally considered to be more water-soluble and stable than the iodide salt.

Solubility

The solubility of this compound has been qualitatively described in several common laboratory solvents. Quantitative data is limited but provides a baseline for experimental work.

Table 1: Quantitative Solubility of this compound Salts

| Salt Form | Solvent | Solubility | Reference |

| Iodide | DMSO | 2 mg/mL | [5] |

| Chloride | DMSO | 100 mM |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Moderately soluble |

| Ethanol | Soluble |

| Polyglycols | Soluble |

Stability

This compound is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry environment, with refrigeration being ideal. An LC-MS/MS study has demonstrated the stability of this compound in rat plasma under various storage and handling conditions, including short-term storage at room temperature, multiple freeze-thaw cycles, and post-preparative storage in an autosampler.[6][7]

Biological Activity and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of Nicotinamide N-methyltransferase (NNMT).[1][3] NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide. This process consumes S-adenosylmethionine (SAM) as a methyl donor. By inhibiting NNMT, this compound prevents the consumption of nicotinamide, thereby increasing its availability for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and energy production. The elevation of NAD+ levels has been linked to various therapeutic effects, including the regulation of metabolic pathways and cellular longevity.[3]

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established methods for small molecule characterization and can be adapted to specific laboratory capabilities.

Solubility Determination

3.1.1. Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is suitable for early-stage assessment of solubility.

-

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplates

-

Plate reader with turbidimetric or nephelometric measurement capabilities

-

-

Procedure:

-

Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small volume of the DMSO serial dilutions to the corresponding wells of the buffer plate.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

-

3.1.2. Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

-

Materials:

-

Solid this compound

-

Aqueous buffers at various pH values (e.g., pH 3, 5, 7.4, 9)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method.

-

Caption: Experimental workflows for solubility determination.

Stability Assessment

3.2.1. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.

-

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).

-

Subject aliquots of the stock solution to the stress conditions outlined in Table 3.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating analytical method (e.g., LC-MS/MS) to identify and quantify any degradation products.

-

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M HCl at 60°C |

| Basic Hydrolysis | 0.1 M NaOH at 60°C |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal Stress | 60°C (in solution and as solid) |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |

3.2.2. Long-Term Stability Study

This study evaluates the stability of this compound under recommended storage conditions.

-

Procedure:

-

Prepare multiple aliquots of a this compound solution in a relevant formulation or as a solid.

-

Store the aliquots under the desired long-term storage conditions (e.g., 4°C and 25°C/60% RH).

-

At predetermined time points (e.g., 0, 1, 3, 6, 12 months), analyze the samples for purity and the presence of degradation products using a validated stability-indicating method.

-

Caption: Workflow for stability assessment.

Analytical Method for Quantification

A sensitive and specific analytical method is crucial for accurate solubility and stability studies. A validated LC-MS/MS method has been reported for the quantification of this compound in biological matrices and can be adapted for in vitro samples.[6][7]

Table 4: Key Parameters of a Published LC-MS/MS Method for this compound

| Parameter | Details | Reference |

| Chromatography | ||

| Column | ACE® Excel™ C18 (2 µm, 50 × 2.1 mm) | [6][7] |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724) containing 0.1% formic acid | [6][7] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][7] |

| MRM Transition | m/z 159.1 → 90.0 | [6][7] |

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While some quantitative data and established analytical methods exist, further experimental characterization, particularly regarding aqueous solubility across a range of pH values and a comprehensive forced degradation profile, is recommended for advanced research and development. The provided protocols offer a robust framework for obtaining these critical physicochemical data.

References

- 1. enamine.net [enamine.net]

- 2. medisearch.io [medisearch.io]

- 3. peptidesciences.com [peptidesciences.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary research on 5-Amino-1-methylquinolinium and its impact on aging.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aging is a complex biological process characterized by a progressive decline in physiological function and an increased susceptibility to disease. A key molecular hallmark of aging is the decline in cellular levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme for numerous metabolic and signaling pathways. 5-Amino-1-methylquinolinium (5-Amino-1MQ) has emerged as a promising small molecule with the potential to mitigate aspects of the aging process. This technical guide provides a comprehensive overview of the current understanding of 5-Amino-1MQ, focusing on its mechanism of action, preclinical data, and its putative impact on aging. Detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction to this compound (5-Amino-1MQ)

This compound is a small, membrane-permeable molecule that acts as a potent and selective inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide (a form of vitamin B3) to form 1-methylnicotinamide (B1211872) (1-MNA).[1][2] This process consumes S-adenosylmethionine (SAM) as a methyl donor.[1][2] Elevated NNMT activity has been associated with obesity, type 2 diabetes, and other age-related metabolic dysfunctions.[2][3] By inhibiting NNMT, 5-Amino-1MQ is proposed to exert its anti-aging effects primarily through the modulation of cellular NAD+ levels.[4][5]

Mechanism of Action: The NNMT-NAD+-SIRT1 Axis

The primary mechanism of action of 5-Amino-1MQ is the competitive inhibition of the NNMT enzyme.[6] This inhibition has several downstream consequences that are central to its potential anti-aging effects:

-

Increased NAD+ Bioavailability: By blocking the methylation of nicotinamide, 5-Amino-1MQ prevents its degradation and increases the intracellular pool of nicotinamide available for the NAD+ salvage pathway. This leads to an increase in cellular NAD+ levels.[3][7]

-

Sirtuin (SIRT1) Activation: Sirtuins are a class of NAD+-dependent deacetylases that play a crucial role in regulating cellular health, stress resistance, and longevity.[8] SIRT1, often referred to as a "longevity gene," is a key sirtuin that is activated by increased NAD+ levels.[4][5] The activation of SIRT1 is linked to a wide range of beneficial cellular processes, including DNA repair, reduced inflammation, and improved metabolic function.[5]

-

Modulation of Cellular Metabolism: Increased NAD+ levels and SIRT1 activity enhance mitochondrial function and promote a shift towards oxidative metabolism.[9] This can lead to increased energy expenditure and a reduction in fat storage.[4]

The proposed signaling pathway is visualized in the diagram below.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies investigating the effects of 5-Amino-1MQ.

| Parameter | Value | Cell/Animal Model | Reference |

| NNMT Inhibition (IC50) | 1.3 µM | Recombinant Human NNMT | [10] |

| NNMT Inhibition (IC50) | 2.6 µM | Recombinant Mouse NNMT | [10] |

| Treatment | Change in Intracellular 1-MNA | Change in Intracellular NAD+ | Cell Line | Reference |

| 5-Amino-1MQ (10 µM) | Significant Decrease | ~1.2 to 1.6-fold Increase | 3T3-L1 Adipocytes | [7] |

| 5-Amino-1MQ (30 µM) | Significant Reduction | Not Reported | 3T3-L1 Pre-adipocytes & Adipocytes | [7] |

| Treatment Group | Body Weight Change | White Adipose Mass | Adipocyte Size | Animal Model | Reference | | :--- | :--- | :--- | :--- | :--- | | 5-Amino-1MQ (20 mg/kg, tid, SC) | Progressive Loss | Significantly Reduced | Decreased | Diet-Induced Obese (DIO) Mice |[7] | | NNMT Inhibitor | 5% weight loss in <2 weeks | Not Reported | Not Reported | Obese Mice |[6] |

| Treatment Group | SA-β-Gal Activity | Cellular Model | Reference |

| TGFβ + NNMTi | Restored to healthy control levels | Tubular Epithelial Cells |

Detailed Experimental Protocols

In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

This protocol outlines a typical workflow for assessing the in vivo efficacy of an NNMT inhibitor like 5-Amino-1MQ.

Materials:

-

C57BL/6J mice

-

High-fat diet (45-60% kcal from fat)

-

This compound (or other NNMT inhibitor)

-

Vehicle control (e.g., saline)

-

DEXA or EchoMRI for body composition analysis

-

LC-MS/MS for metabolite quantification

-

qPCR reagents for gene expression analysis

-

Histology equipment and reagents

Procedure:

-

Induction of Obesity: House male C57BL/6J mice (6-8 weeks old) and feed them a high-fat diet for 8-12 weeks to induce obesity.

-

Randomization: Once the desired obese phenotype is achieved, randomize the mice into treatment and vehicle control groups.

-

Treatment Administration: Administer 5-Amino-1MQ (e.g., 20 mg/kg, subcutaneously, three times daily) or vehicle to the respective groups for the duration of the study (e.g., 11 days).[7]

-

Monitoring: Monitor body weight and food intake daily.

-

-

Body Composition: Analyze fat mass, lean mass, and total body water using DEXA or EchoMRI.

-

Metabolite Analysis: Collect plasma and tissues to measure levels of 1-MNA and NAD+ using LC-MS/MS to confirm target engagement and downstream effects.

-

Gene Expression: Analyze the expression of relevant genes in tissues like adipose and liver using qPCR.

-

Histology: Perform histological analysis of adipose tissue to assess adipocyte size.[7]

-

Fluorometric SIRT1 Activity Assay

This protocol is adapted from commercially available kits and can be used to indirectly assess the effect of 5-Amino-1MQ on SIRT1 activity by measuring its impact on NAD+ levels, which in turn influences SIRT1 activity.

Materials:

-

SIRT1 Activity Assay Kit (e.g., from Abcam or Cayman Chemical)

-

Cell lysates from cells treated with 5-Amino-1MQ or vehicle

-

Recombinant SIRT1 enzyme (for in vitro assay)

-

Fluorometric plate reader

Procedure:

-

Sample Preparation: Prepare cell lysates from cells cultured with and without 5-Amino-1MQ for a specified duration.

-

Assay Setup: In a 96-well black microplate, add the assay buffer, a fluorogenic SIRT1 substrate, and NAD+.

-

Reaction Initiation: Add the cell lysate or recombinant SIRT1 to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-45 minutes).

-

Development: Add a developing solution to stop the reaction and generate a fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-360/450-465 nm).

-

Data Analysis: Calculate SIRT1 activity based on the fluorescence intensity, normalized to protein concentration. Compare the activity in 5-Amino-1MQ-treated samples to vehicle-treated controls.

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This protocol describes the staining of cells for senescence-associated β-galactosidase (SA-β-gal), a common biomarker of cellular senescence.

Materials:

-

Cellular Senescence Assay Kit (e.g., from Cell Biolabs or Sigma-Aldrich)

-

Cultured cells treated with 5-Amino-1MQ or vehicle

-

Fixing solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

-

SA-β-gal staining solution (containing X-gal)

-

Light microscope

Procedure:

-

Cell Culture and Treatment: Plate cells in culture dishes and treat with 5-Amino-1MQ or vehicle for the desired duration.

-

Fixation: Aspirate the culture medium, wash the cells with PBS, and fix them with the fixing solution for 5-15 minutes at room temperature.

-

Washing: Wash the cells with PBS.

-

Staining: Add the freshly prepared SA-β-gal staining solution to the cells and incubate at 37°C (without CO2) for 4 hours to overnight, protected from light.

-

Visualization and Quantification: Wash the cells with PBS and count the number of blue-stained (senescent) cells under a light microscope. The percentage of senescent cells can be determined by counting the number of blue cells relative to the total number of cells in multiple fields of view.

Discussion and Future Directions

The available preclinical data suggests that 5-Amino-1MQ, through its inhibition of NNMT, holds promise as a therapeutic agent to combat age-related metabolic decline. The increase in NAD+ levels and the subsequent activation of SIRT1 provide a strong mechanistic basis for its observed effects on fat metabolism and body weight.

However, several key areas require further investigation. While the link between increased NAD+ and SIRT1 activation is well-established, direct quantitative evidence of 5-Amino-1MQ-induced SIRT1 activation in various cell types and tissues is needed. Furthermore, the impact of 5-Amino-1MQ on cellular senescence needs to be explored more thoroughly in the context of normal aging, beyond specific disease models. Long-term studies are also necessary to evaluate the safety and efficacy of chronic 5-Amino-1MQ administration.

Conclusion

This compound is a compelling small molecule that targets a key enzymatic node in cellular metabolism with significant implications for the aging process. Its ability to inhibit NNMT and thereby increase NAD+ levels positions it as a promising candidate for interventions aimed at improving metabolic health and potentially extending healthspan. The experimental protocols and data presented in this whitepaper provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of 5-Amino-1MQ and other NNMT inhibitors in the context of aging and age-related diseases.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. This compound is an experimental compound and is not approved for human use.

References

- 1. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]

- 2. livvnatural.com [livvnatural.com]

- 3. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino-1 MQ: Exploring Its Benefits & Key Uses Today [nuutro.co.uk]

- 5. 1stoptimal.com [1stoptimal.com]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Studies with 5-Amino-1-methylquinolinium

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small molecule inhibitor of the enzyme Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3][4] NNMT plays a crucial role in cellular metabolism and energy homeostasis.[2][4] By inhibiting NNMT, 5-Amino-1MQ leads to an increase in intracellular NAD+ and S-adenosylmethionine (SAM), which in turn promotes fat metabolism and reduces fat storage.[1][5] Preclinical studies in mice have demonstrated the potential of 5-Amino-1MQ in reversing diet-induced obesity and improving related metabolic parameters.[1][6] This document provides detailed experimental protocols for in vivo mouse studies to evaluate the efficacy, pharmacokinetics, and safety of 5-Amino-1MQ.

Mechanism of Action: NNMT Inhibition

5-Amino-1MQ acts as a competitive inhibitor at the nicotinamide-binding pocket of NNMT, thereby preventing the methylation of nicotinamide to 1-methylnicotinamide (B1211872) (1-MNA).[7] This inhibition has two major downstream effects: it increases the cellular pool of nicotinamide available for the NAD+ salvage pathway, leading to elevated NAD+ levels, and it preserves the universal methyl donor, S-adenosylmethionine (SAM).[1][5] Elevated NAD+ levels enhance the activity of sirtuins, such as SIRT1, which are key regulators of mitochondrial function and energy expenditure.[8] This cascade of events ultimately leads to increased fat oxidation and a reduction in adipose tissue mass.[1][8]

References

- 1. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicology | MuriGenics [murigenics.com]

- 3. peptidedosages.com [peptidedosages.com]

- 4. happyhormonesmd.com [happyhormonesmd.com]

- 5. peptidesciences.com [peptidesciences.com]

- 6. researchgate.net [researchgate.net]

- 7. peptidesciences.com [peptidesciences.com]

- 8. swolverine.com [swolverine.com]

Standard Operating Procedures for the Use of 5-Amino-1-methylquinolinium in Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a small, membrane-permeable molecule that acts as a selective inhibitor of the enzyme nicotinamide (B372718) N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy balance.[3][4] By inhibiting NNMT, 5-Amino-1MQ modulates cellular energy homeostasis, making it a compound of significant interest for research in obesity, type 2 diabetes, oncology, and age-related metabolic decline.[5][6][7]